3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid
Description
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is a benzoic acid derivative featuring a phenoxyacetamido backbone substituted with an isopropyl group at the para position of the phenoxy ring (Fig. 1).
Properties
CAS No. |
649773-61-5 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)19-15-5-3-4-14(10-15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VKQMIMVBKWNTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid typically involves the following steps:
Formation of Phenoxyacetamide Intermediate: The initial step involves the reaction of 4-(Propan-2-yl)phenol with chloroacetic acid to form 4-(Propan-2-yl)phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several phenoxyacetamido and benzoic acid derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:
Structural Analogues
Key Observations
- Bioactivity: The presence of heterocyclic rings (e.g., pyrrolidinone in or triazole in ) enhances enzyme inhibition but reduces solubility. The target compound lacks such rings, suggesting lower steric hindrance and possibly improved pharmacokinetics.
- Substituent Effects : The isopropyl group in the target compound increases lipophilicity compared to chlorine (electron-withdrawing) in or propargyloxy (polarizable alkyne) in .
- Synthetic Complexity : The target compound requires simpler coupling steps compared to triazole- or azo-linked derivatives (e.g., ), which involve multi-step click chemistry or diazotization.
Research Implications and Limitations
- Gaps in Data : Direct biological or physicochemical data for the target compound are absent in the evidence. Predictions are based on structural analogs.
- Opportunities : The compound’s balance of lipophilic (isopropyl) and polar (carboxylic acid) groups warrants exploration in drug delivery or as a scaffold for covalent inhibitors.
Biological Activity
3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid is C18H19NO4, with a molecular weight of approximately 313.3 g/mol. Its structural features include:
- Benzoic Acid Moiety : Provides the acidic property.
- Acetamido Group : Enhances the compound's interaction with biological targets.
- Phenoxy Group with Isopropyl Substituent : Increases lipophilicity and potentially affects bioactivity.
The presence of functional groups such as carboxylic acid and amide contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid exhibits significant antimicrobial activity. Preliminary studies suggest its potential to inhibit specific bacterial strains, although detailed mechanisms are still under investigation. The compound's structural similarities to known antimicrobial agents may provide insights into its action against pathogens .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit key enzymes or receptors involved in inflammatory pathways. For instance, it could interact with cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
The mechanism of action for 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid likely involves:
- Enzyme Inhibition : Binding to enzymes such as COX or lipoxygenase, thereby modulating inflammatory responses.
- Receptor Interaction : Potentially interacting with cell surface receptors involved in pain and inflammation signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that derivatives of benzoic acid can activate proteolytic pathways in fibroblasts, suggesting that 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid may similarly enhance protein degradation systems .
- Antimicrobial Efficacy : Another research effort highlighted the compound's potential against various microbial strains, indicating a mechanism that may involve disruption of microbial cell integrity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Propan-2-yl)benzoic acid | Benzoic acid moiety without acetamido | Moderate antimicrobial activity |
| Phenoxyacetic acid | Lacks the benzoic acid component | Known for anti-inflammatory effects |
| 2-Aminobenzoic acid | No phenoxy or isopropyl features | Limited biological activity |
The unique combination of phenoxyacetamide and benzoic acid in 3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid imparts distinct properties not observed in these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
